molecular formula C9H5BrN2O2S B13687601 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid

2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic Acid

Cat. No.: B13687601
M. Wt: 285.12 g/mol
InChI Key: WVHVKRQNABCLPU-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a bromopyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps like halogenation, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity and specificity . The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-(6-Bromopyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets .

Properties

Molecular Formula

C9H5BrN2O2S

Molecular Weight

285.12 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

WVHVKRQNABCLPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Br

Origin of Product

United States

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